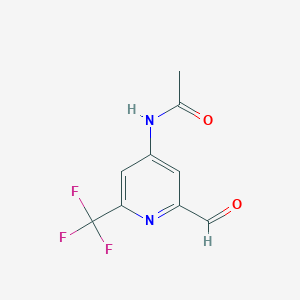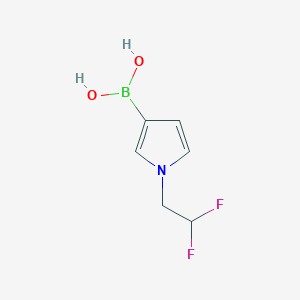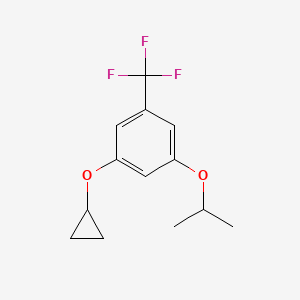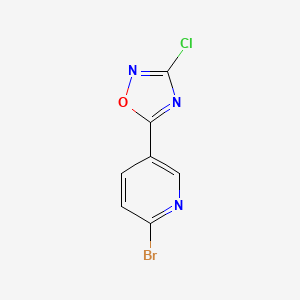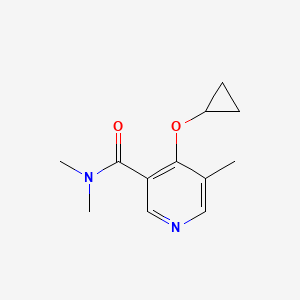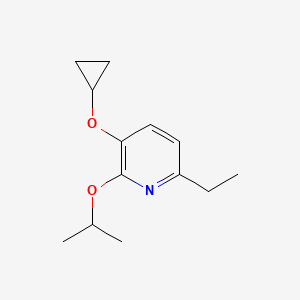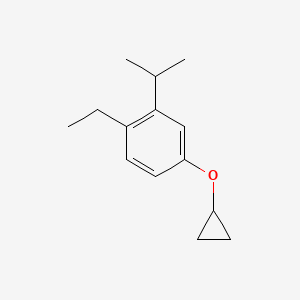
4-Cyclopropoxy-1-ethyl-2-isopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-1-ethyl-2-isopropylbenzene is an organic compound with the molecular formula C14H20O It features a benzene ring substituted with a cyclopropoxy group, an ethyl group, and an isopropyl group
Preparation Methods
The synthesis of 4-Cyclopropoxy-1-ethyl-2-isopropylbenzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Industrial production methods may involve multi-step synthesis routes, optimizing reaction conditions to achieve high purity and yield .
Chemical Reactions Analysis
4-Cyclopropoxy-1-ethyl-2-isopropylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common reagents and conditions used in these reactions include strong acids, bases, and catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Cyclopropoxy-1-ethyl-2-isopropylbenzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-1-ethyl-2-isopropylbenzene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
4-Cyclopropoxy-1-ethyl-2-isopropylbenzene can be compared with other similar compounds, such as:
4-Isopropoxy-2-methylphenyl isopropyl ketone: Shares structural similarities but differs in functional groups and reactivity.
Other substituted benzenes: Compounds with different substituents on the benzene ring, which can influence their chemical and physical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H20O |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
4-cyclopropyloxy-1-ethyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C14H20O/c1-4-11-5-6-13(15-12-7-8-12)9-14(11)10(2)3/h5-6,9-10,12H,4,7-8H2,1-3H3 |
InChI Key |
LBILXVXSZJZPSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)OC2CC2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


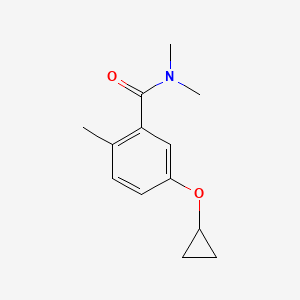
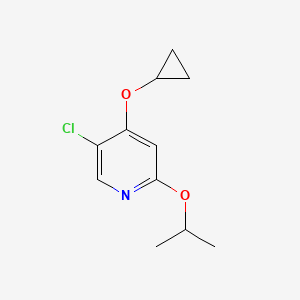
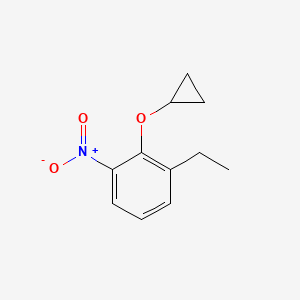
![2-(3-Fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14841264.png)
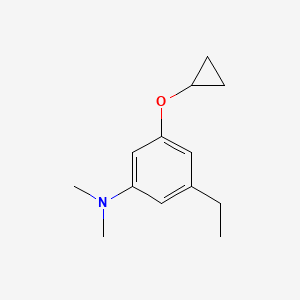
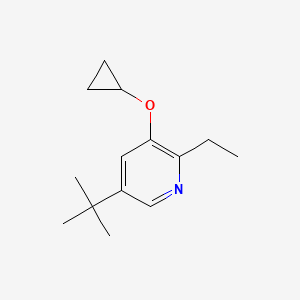
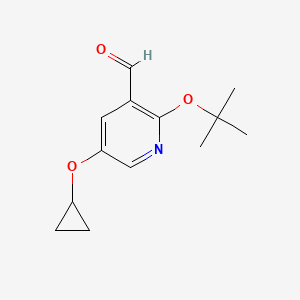
![[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841310.png)
